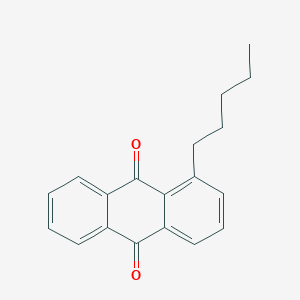
1-Pentylanthracene-9,10-dione
カタログ番号 B1627585
分子量: 278.3 g/mol
InChIキー: INPHIYULSHLAHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04035396
Procedure details


The strength of the oleum employed was 8.8%, and the concentration of amylbenzoylbenzoic acid in trichlorobenzene solution was 20%. To 447 grams of the oleum mixture there was added 406 grams of 20 % solution of amylbenzoylbenzoic acid in trichlorobenzene. The addition was made gradually over a 10 minute period while holding the temperature in the reaction mass below 20° C. The temperature was raised to 90° C and held at that level for 4 hours. Then, the reaction mixture was drowned in 2000 ml of cold water. The temperature was next adjusted to just below 70° C and the organic layer was separated by decantation. It was washed twice with 800 ml portions of water, then with 800 ml of water containing 5 grams of 30% sodium hydroxide and finally with another 800 ml of water. The washed trichlorobenzene-amylanthraquinone solution weighed 345 g. Vacuum distillation at 3 mm absolute pressure indicated 18.5% organic solids that were analyzed by vapor phase chromatography and found to be 94.2% amylanthraquinone. The yield of 100% of amylanthraquinone was 92.8% of theory.

Name
amylbenzoylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
amylbenzoylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
OS(O)(=O)=O.O=S(=O)=O.C([C:15]1[C:16]([C:24](=[O:31])[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[C:17]([CH:21]=[CH:22][CH:23]=1)[C:18](O)=[O:19])CCCC>ClC1C(Cl)=C(Cl)C=CC=1.O>[CH2:22]([C:15]1[C:16]2[C:24](=[O:31])[C:25]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[C:18](=[O:19])[C:17]=2[CH:21]=[CH:22][CH:23]=1)[CH2:23][CH2:15][CH2:16][CH3:17] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Step Two
|
Name
|
amylbenzoylbenzoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)C=1C(=C(C(=O)O)C=CC1)C(C1=CC=CC=C1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
447 g
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
amylbenzoylbenzoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)C=1C(=C(C(=O)O)C=CC1)C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC=1C(=C(C=CC1)Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC=1C(=C(C=CC1)Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in the reaction mass below 20° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
held at that level for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was next adjusted to just below 70° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated by decantation
|
WASH
|
Type
|
WASH
|
|
Details
|
It was washed twice with 800 ml portions of water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation at 3 mm absolute pressure
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
